Mometasone

Catalog No.
S605254
CAS No.
105102-22-5
M.F
C22H28Cl2O4
M. Wt
427.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mometasone

CAS Number

105102-22-5

Product Name

Mometasone

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H28Cl2O4

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1

InChI Key

QLIIKPVHVRXHRI-CXSFZGCWSA-N

SMILES

Array

solubility

Practically insoluble.
5.23e-03 g/L

Synonyms

Asmanex, Asmanex Twisthaler, Elocon, Furoate Monohydrate, Mometasone, Furoate, Mometasone, mometasone, mometasone furoate, mometasone furoate monohydrate, Monohydrate, Mometasone Furoate, Nasonex, Rinelon, Sch 32088, Sch-32088, Sch32088, Twisthaler, Asmanex

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C

The exact mass of the compound Mometasone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble.5.23e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Allergic Agents. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Drugs for obstructive airway diseases -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Mometasone is a potent synthetic glucocorticoid of the pregnane class, characterized by its anti-inflammatory, antipruritic, and vasoconstrictive properties. While rarely formulated as a final drug product itself, Mometasone serves two critical, procurement-relevant roles: it is the direct chemical precursor for the synthesis of its widely used C17α ester, Mometasone Furoate, and it is the principal active metabolite formed after administration of the ester prodrug. Therefore, sourcing Mometasone is essential for manufacturing processes and for conducting accurate metabolic, pharmacokinetic, and analytical reference studies.

Substituting Mometasone (the free alcohol) for its C17α ester, Mometasone Furoate, is invalid for nearly all applications due to profound differences in physicochemical and pharmacological properties. The addition of the furoate ester group dramatically increases lipophilicity and more than doubles the glucocorticoid receptor binding affinity. Furthermore, this structural change significantly alters receptor selectivity, introducing substantial off-target activity at the progesterone receptor. This makes the free alcohol and the furoate ester distinct chemical entities with different handling requirements, biological activities, and application suitabilities, rendering them non-interchangeable for synthesis, formulation, or as analytical standards.

Essential Precursor for Mometasone Furoate Synthesis

Mometasone (the free alcohol) is the direct and required starting material for the synthesis of the commercially dominant active pharmaceutical ingredient (API), Mometasone Furoate. The furoate ester is produced via esterification at the C17-alpha hydroxyl group of the Mometasone core. Procuring the free alcohol is a fundamental step in the manufacturing workflow for the furoate prodrug.

Evidence DimensionRole in Synthesis
Target Compound DataRequired chemical precursor (starting material)
Comparator Or BaselineMometasone Furoate: Final synthesized product (API)
Quantified DifferenceMometasone is structurally n-1 relative to Mometasone Furoate, lacking the C17-alpha furoate ester.
ConditionsEsterification reaction for pharmaceutical synthesis.

For any organization involved in the synthesis or manufacturing of Mometasone Furoate, sourcing high-purity Mometasone is a non-negotiable process requirement.

Superior Glucocorticoid vs. Progesterone Receptor Selectivity Profile

Mometasone demonstrates a significantly cleaner receptor binding profile compared to its furoate ester. In human receptor binding assays, Mometasone (free alcohol) showed a glucocorticoid receptor (GR) to progesterone receptor (PR) binding selectivity ratio of 25. In stark contrast, Mometasone Furoate was found to be highly unselective, with a GR/PR selectivity ratio of just 1.1, indicating potent off-target activity at the progesterone receptor.

Evidence DimensionReceptor Selectivity Ratio (RBAGR / RBAPR)
Target Compound Data25
Comparator Or BaselineMometasone Furoate: 1.1
Quantified DifferenceMometasone is over 22-fold more selective for the glucocorticoid receptor over the progesterone receptor compared to its furoate ester.
ConditionsHuman glucocorticoid and progesterone receptor binding affinity assays.

For in-vitro studies requiring high target specificity or investigating mechanisms of action, Mometasone provides a cleaner pharmacological tool with minimized confounding progestogenic activity.

Distinct Glucocorticoid Receptor (GR) Binding Affinity from its Ester Prodrug

While both are high-potency compounds, Mometasone and its furoate ester have clearly differentiated affinities for the human glucocorticoid receptor. Mometasone (the free alcohol and active metabolite) displays a relative receptor affinity (RRA) of 790 ± 117, nearly 8 times that of the reference standard Dexamethasone. The prodrug, Mometasone Furoate, exhibits an even higher affinity, with a reported RRA of approximately 2200. This quantitative difference is critical for studies on structure-activity relationships and for use as an analytical standard.

Evidence DimensionRelative Receptor Affinity (RRA) vs. Dexamethasone=100
Target Compound Data790 ± 117
Comparator Or BaselineMometasone Furoate: ~2200
Quantified DifferenceThe furoate ester modification increases receptor binding affinity by approximately 2.8-fold compared to the parent Mometasone alcohol.
ConditionsHuman glucocorticoid receptor competition assays.

This allows researchers to precisely quantify the activity of the core active metabolite itself, distinct from its more potent prodrug, which is crucial for pharmacokinetic and metabolism studies.

Differentiated Solubility and Polarity for Formulation and Handling

The physicochemical properties of Mometasone differ significantly from its highly lipophilic ester. Mometasone Furoate is characterized as being 'practically insoluble in water'. As the free alcohol, Mometasone lacks the lipophilic furoate side chain, making it an inherently more polar compound with different solubility characteristics, described as being slightly soluble in methanol. This distinction is fundamental for solvent selection in synthesis, analytical method development, and the design of novel drug delivery systems.

Evidence DimensionSolubility Profile
Target Compound DataMore polar; slightly soluble in methanol.
Comparator Or BaselineMometasone Furoate: Highly lipophilic; practically insoluble in water.
Quantified DifferenceThe absence of the C17-alpha furoate ester results in a significantly more polar molecule with distinct handling and solubility requirements.
ConditionsGeneral laboratory and formulation conditions.

This difference in polarity is critical for selecting appropriate solvents and developing analytical methods or novel formulation systems where the properties of the furoate ester are unsuitable.

Chemical Precursor for Ester Prodrug Synthesis

As the immediate synthetic precursor to Mometasone Furoate, this compound is the required starting material for pharmaceutical manufacturing and process chemistry development aimed at producing the final API.

Reference Standard for Metabolite and Pharmacokinetic Studies

Mometasone serves as the essential analytical standard for quantifying the active metabolite in biological matrices during preclinical and clinical studies of Mometasone Furoate, enabling accurate assessment of absorption, distribution, metabolism, and excretion (ADME).

Investigational Tool for High-Selectivity Glucocorticoid Receptor Studies

Due to its high selectivity for the glucocorticoid receptor over the progesterone receptor, Mometasone is the appropriate choice for in-vitro and cellular assays designed to investigate GR-specific pathways without the confounding off-target effects seen with its furoate ester.

Starting Material for Novel Drug Delivery and Formulation Research

The distinct polarity and solubility of the free alcohol make it a valuable starting point for developing novel formulations, such as alternative esters or delivery systems, where the extreme lipophilicity of Mometasone Furoate is a limiting factor.

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

426.1364648 Da

Monoisotopic Mass

426.1364648 Da

Heavy Atom Count

28

LogP

2.1
2.1

Melting Point

218-220 °C
218 - 220 °C

UNII

8HR4QJ6DW8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The inhaler is indicated for the maintenance treatment of asthma as prophylactic therapy. The nasal spray is indicated for the treatment of the nasal symptoms of seasonal allergic and perennial allergic rhinitis.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Corticosteroids, Topical; Glucocorticoids; Anti-Inflammatory Agents
Breast Feeding; Lactation; Milk, Human; Anti-Allergic Agents; Anti-Asthmatic Agents; Corticosteroids, Inhaled; Glucocorticoids; Anti-Inflammatory Agents

Pharmacology

Mometasone is a medium-potency synthetic corticosteroid with antiinflammatory, antipruritic, and vasoconstrictive properties. Studies in asthmatic patients have demonstrated that mometasone provides a favorable ratio of topical to systemic activity due to its primary local effect along with the extensive hepatic metabolism and the lack of active metabolites. Though effective for the treatment of asthma, glucocorticoids do not affect asthma symptoms immediately. Maximum improvement in symptoms following inhaled administration of mometasone furoate may not be achieved for 1 to 2 weeks or longer after starting treatment. When glucocorticoids are discontinued, asthma stability may persist for several days or longer. Mometasone has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 12 times that of dexamethasone, 7 times that of triamcinolone acetonide, 5 times that of budesonide, and 1.5 times that of fluticasone. The clinical significance of these findings is unknown.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

R03AL
D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07A - Corticosteroids, plain
D07AC - Corticosteroids, potent (group iii)
D07AC13 - Mometasone
D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07X - Corticosteroids, other combinations
D07XC - Corticosteroids, potent, other combinations
D07XC03 - Mometasone
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AD - Corticosteroids
R01AD09 - Mometasone
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BA - Glucocorticoids
R03BA07 - Mometasone

Mechanism of Action

Unbound corticosteroids cross cell membranes and bind with high affinity to specific cytoplasmic receptors. Inflammation is decreased by diminishing the release of leukocytic acid hydrolases, prevention of macrophage accumulation at inflamed sites, interference with leukocyte adhesion to the capillary wall, reduction of capillary membrane permeability, reduction of complement components, inhibition of histamine and kinin release, and interference with the formation of scar tissue. The antiinflammatory actions of corticosteroids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Mometasone furoate has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 12 times that of dexamethasone, 7 times that of triamcinolone acetonide, 5 times that of budesonide, and 1.5 times that of fluticasone.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

105102-22-5

Absorption Distribution and Excretion

Nasal spray is virtually undetectable in plasma

Metabolism Metabolites

Hepatic. Extensive metabolism to multiple metabolites. There are no major metabolites detectable in plasma. Upon in vitro incubation, one of the minor metabolites formed is 6ß-hydroxy-mometasone furoate. In human liver microsomes, the formation of the metabolite is regulated by cytochrome P-450 3A4.

Wikipedia

Mometasone

Biological Half Life

5.8 hours

Use Classification

Human drugs -> Enerzair Breezhaler -> EMA Drug Category
Drugs for obstructive airway diseases -> Human pharmacotherapeutic group

Dates

Last modified: 08-15-2023

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